2-(4-bromophenyl)-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(pyrimidin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to an acetamide moiety, with a pyrimidinyl group linked to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 4-bromobenzylamine with pyrimidine-2-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetamides with various functional groups.
Oxidation Reactions: Products include corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Products include amines or reduced acetamides.
Scientific Research Applications
2-(4-bromophenyl)-N-(pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the pyrimidinyl group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect. The compound may also influence cellular pathways by altering signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide
- 2-(4-fluorophenyl)-N-(pyrimidin-2-yl)acetamide
- 2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(pyrimidin-2-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in various applications, making it a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C12H10BrN3O |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C12H10BrN3O/c13-10-4-2-9(3-5-10)8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17) |
InChI Key |
JPYCPUYLBPOMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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